Prexigebersen
Beschreibung
Structure
2D Structure
Eigenschaften
CAS-Nummer |
202484-91-1 |
|---|---|
Molekularformel |
C177H224N63O110P17 |
Molekulargewicht |
5521 g/mol |
IUPAC-Name |
[3-[[3-[[3-[[3-[[3-[[5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[3-[[5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[3-[[3-[[5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[5-(4-amino-2-oxopyrimidin-1-yl)-3-[[3-[[3-[[5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl [5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C177H224N63O110P17/c1-68-32-226(171(258)216-151(68)243)117-18-79(337-351(265,266)299-40-94-75(242)14-114(317-94)223-11-8-111(178)203-168(223)255)98(321-117)44-304-355(273,274)338-81-20-119(228-34-70(3)153(245)218-173(228)260)322-99(81)45-303-353(269,270)335-77-16-115(224-12-9-112(179)204-169(224)256)318-95(77)41-301-361(285,286)346-88-27-127(236-63-198-135-146(236)206-163(184)211-158(135)250)332-109(88)55-314-367(297,298)350-92-31-131(240-67-202-139-150(240)210-167(188)215-162(139)254)331-108(92)54-313-360(283,284)343-85-24-123(232-38-74(7)157(249)222-177(232)264)326-103(85)49-308-364(291,292)345-87-26-126(235-62-197-134-142(183)191-59-194-145(134)235)328-105(87)51-310-365(293,294)348-90-29-129(238-65-200-137-148(238)208-165(186)213-160(137)252)329-106(90)52-311-354(271,272)336-78-17-116(225-13-10-113(180)205-170(225)257)319-96(78)42-302-362(287,288)347-89-28-128(237-64-199-136-147(237)207-164(185)212-159(136)251)333-110(89)56-315-366(295,296)349-91-30-130(239-66-201-138-149(239)209-166(187)214-161(138)253)330-107(91)53-312-359(281,282)342-84-23-122(231-37-73(6)156(248)221-176(231)263)324-101(84)47-306-356(275,276)339-82-21-120(229-35-71(4)154(246)219-174(229)261)323-100(82)46-305-357(277,278)340-83-22-121(230-36-72(5)155(247)220-175(230)262)325-102(83)48-307-363(289,290)344-86-25-125(234-61-196-133-141(182)190-58-193-144(133)234)327-104(86)50-309-358(279,280)341-80-19-118(227-33-69(2)152(244)217-172(227)259)320-97(80)43-300-352(267,268)334-76-15-124(316-93(76)39-241)233-60-195-132-140(181)189-57-192-143(132)233/h8-13,32-38,57-67,75-110,114-131,241-242H,14-31,39-56H2,1-7H3,(H,265,266)(H,267,268)(H,269,270)(H,271,272)(H,273,274)(H,275,276)(H,277,278)(H,279,280)(H,281,282)(H,283,284)(H,285,286)(H,287,288)(H,289,290)(H,291,292)(H,293,294)(H,295,296)(H,297,298)(H2,178,203,255)(H2,179,204,256)(H2,180,205,257)(H2,181,189,192)(H2,182,190,193)(H2,183,191,194)(H,216,243,258)(H,217,244,259)(H,218,245,260)(H,219,246,261)(H,220,247,262)(H,221,248,263)(H,222,249,264)(H3,184,206,211,250)(H3,185,207,212,251)(H3,186,208,213,252)(H3,187,209,214,253)(H3,188,210,215,254) |
InChI-Schlüssel |
QAOIWVZTHIWLSW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3CC(OC3CO)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)OCC6C(CC(O6)N7C=NC8=C(N=CN=C87)N)OP(=O)(O)OCC9C(CC(O9)N1C=C(C(=O)NC1=O)C)OP(=O)(O)OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=O)(O)OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=O)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=O)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=O)(O)OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=O)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=O)(O)OCC1C(CC(O1)N1C=NC2=C(N=CN=C21)N)OP(=O)(O)OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=O)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=O)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=O)(O)OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=O)(O)OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=O)(O)OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=O)(O)OCC1C(CC(O1)N1C=CC(=NC1=O)N)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Molecular Pathway of Grb2 Inhibition by Prexigebersen: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Prexigebersen (BP1001) is an investigational antisense oligonucleotide designed to specifically inhibit the expression of Growth factor receptor-bound protein 2 (Grb2). Grb2 is a critical adaptor protein that links activated receptor tyrosine kinases (RTKs) to downstream signaling pathways, most notably the Ras/MAPK and PI3K/Akt pathways. These pathways are fundamental regulators of cell proliferation, survival, and differentiation, and their dysregulation is a hallmark of many cancers. This compound, formulated in a neutral liposomal delivery system, targets Grb2 mRNA, leading to its degradation and a subsequent reduction in Grb2 protein synthesis. This targeted inhibition disrupts oncogenic signaling, offering a promising therapeutic strategy for various malignancies, particularly those dependent on hyperactive RTK signaling. This guide provides an in-depth overview of the molecular pathway of Grb2 inhibition by this compound, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of the key mechanisms.
Introduction to Grb2 and Its Role in Oncogenic Signaling
Growth factor receptor-bound protein 2 (Grb2) is a ubiquitously expressed 25 kDa adaptor protein.[1] It is composed of a central Src homology 2 (SH2) domain flanked by two Src homology 3 (SH3) domains.[1] This modular structure allows Grb2 to function as a molecular bridge, connecting activated and phosphorylated RTKs to downstream effector proteins.
The canonical Grb2-mediated signaling cascade is initiated by the binding of a growth factor (e.g., EGF, FGF) to its corresponding RTK on the cell surface. This binding event induces receptor dimerization and autophosphorylation of specific tyrosine residues within the receptor's intracellular domain. The SH2 domain of Grb2 recognizes and binds to these phosphotyrosine motifs, recruiting Grb2 to the activated receptor complex.
The two SH3 domains of Grb2 then bind to proline-rich motifs on the Son of Sevenless (SOS) protein, a guanine nucleotide exchange factor (GEF). This interaction recruits SOS to the plasma membrane, bringing it into proximity with the small GTPase Ras. SOS facilitates the exchange of GDP for GTP on Ras, converting it to its active, GTP-bound state. Activated Ras, in turn, initiates a downstream phosphorylation cascade, primarily through the Raf-MEK-ERK (MAPK) pathway, which ultimately leads to the transcription of genes involved in cell proliferation, growth, and survival. Grb2 is also implicated in the activation of the PI3K/Akt pathway, another critical signaling axis for cell survival and metabolism.
In many cancers, components of this pathway, such as RTKs or Ras, are mutated or overexpressed, leading to constitutive signaling and uncontrolled cell growth. Grb2 itself can be overexpressed in some tumors, including breast and bladder cancer.[1] Given its central role in relaying oncogenic signals, Grb2 represents a compelling target for anticancer therapy.
This compound: An Antisense Oligonucleotide Targeting Grb2
This compound is a synthetic antisense oligonucleotide specifically designed to inhibit the production of Grb2 protein.
Mechanism of Action
This compound is a single-stranded DNA molecule with a sequence complementary to the messenger RNA (mRNA) that encodes for Grb2. Upon entering a cell, this compound binds to the Grb2 mRNA, forming a DNA-RNA heteroduplex. This duplex is recognized by the endogenous enzyme RNase H, which selectively cleaves the RNA strand of the hybrid molecule. The degradation of the Grb2 mRNA prevents its translation into protein by the ribosome, leading to a reduction in the intracellular levels of Grb2 protein. By depleting the cell of this key adaptor protein, this compound effectively uncouples activated RTKs from their downstream signaling pathways, thereby inhibiting the pro-proliferative and pro-survival signals that drive cancer growth.
Liposomal Formulation
This compound is encapsulated within a neutral liposomal delivery system. This formulation is designed to protect the antisense oligonucleotide from degradation by nucleases in the bloodstream, improve its pharmacokinetic profile, and facilitate its delivery into target cancer cells.[2] The liposomal carrier enhances the systemic circulation time and promotes passive targeting to tumor tissues through the enhanced permeability and retention (EPR) effect.
The Molecular Pathway of Grb2 Inhibition by this compound
The therapeutic effect of this compound is a direct consequence of its ability to downregulate Grb2 expression and thereby attenuate oncogenic signaling.
Disruption of the Grb2-SOS-Ras Complex
By reducing the available pool of Grb2 protein, this compound hinders the formation of the critical Grb2-SOS complex at the plasma membrane following RTK activation. This impairment in SOS recruitment leads to a decrease in the activation of Ras.
Downregulation of the Ras/MAPK and PI3K/Akt Pathways
The reduction in active, GTP-bound Ras results in the decreased activation of its downstream effectors. This includes the Raf-MEK-ERK (MAPK) cascade and the PI3K-Akt pathway. The inhibition of these pathways has several key consequences for cancer cells:
-
Inhibition of Cell Proliferation: The MAPK pathway plays a central role in driving the cell cycle. Its inhibition by this compound can lead to cell cycle arrest and a reduction in tumor growth.
-
Induction of Apoptosis: The PI3K/Akt pathway is a major pro-survival pathway that inhibits apoptosis. By downregulating this pathway, this compound can lower the apoptotic threshold of cancer cells, making them more susceptible to programmed cell death.
-
Reduced Metastasis: Grb2 signaling is also involved in cell motility and invasion. By disrupting these processes, this compound may have the potential to inhibit metastasis.
Visualizing the Molecular Pathway and Experimental Workflows
Grb2 Signaling Pathway and Point of Inhibition by this compound
References
Methodological & Application
Application Notes and Protocols for Measuring Grb2 Knockdown by Prexigebersen
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prexigebersen (BP1001) is an antisense oligonucleotide designed to inhibit the expression of Growth factor receptor-bound protein 2 (Grb2).[1][2] Grb2 is a critical adaptor protein in signal transduction pathways, linking activated receptor tyrosine kinases to downstream signaling cascades, such as the Ras/MAPK pathway, which are pivotal for cell proliferation and survival.[3][4] In malignancies like Acute Myeloid Leukemia (AML), the Grb2 signaling pathway is often dysregulated, contributing to cancer cell growth.[5] this compound targets the mRNA of Grb2, leading to its degradation and a subsequent reduction in Grb2 protein levels.
These application notes provide detailed protocols for quantifying the knockdown of Grb2 at both the mRNA and protein levels following treatment with this compound. The assays described herein are essential tools for preclinical and clinical research to assess the pharmacodynamic effects of this compound and to correlate target engagement with biological activity.
Key Signaling Pathway and Drug Mechanism
The following diagram illustrates the Grb2 signaling pathway and the mechanism of action of this compound.
Caption: Grb2 signaling pathway and this compound's mechanism of action.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the assays described in these application notes.
Table 1: Recommended Antibodies for Grb2 Detection
| Application | Antibody | Host | Clonality | Catalog No. | Recommended Dilution |
| Western Blot | Anti-GRB2 [Y237] | Rabbit | Recombinant Monoclonal | Abcam ab32037 | 1:5000 |
| Western Blot | GRB2 Antibody | Rabbit | Polyclonal | Cell Signaling Technology #3972 | 1:1000 |
| Western Blot | GRB2 Antibody (C-7) | Mouse | Monoclonal | Santa Cruz Biotech sc-8034 | 1:100 - 1:1000 |
| Flow Cytometry | Anti-GRB2 [Y237] | Rabbit | Recombinant Monoclonal | Abcam ab32037 | 1:20 |
| ELISA | N/A | N/A | N/A | See Table 2 | N/A |
Table 2: Commercially Available Grb2 ELISA Kits
| Kit Name | Supplier | Catalog No. | Detection Range |
| Human GRB2 ELISA Kit | Aviva Systems Biology | OKCD08168 | 0.156 - 10 ng/mL |
| Human Grb2 ELISA Kit | FineTest | EH3173 | 0.156 - 10 ng/mL |
| Human GRB2 ELISA Kit | Novus Biologicals | NBP3-31847 | Varies by lot |
Table 3: Validated qPCR Primers for Human Grb2 and Housekeeping Genes
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') | Reference |
| GRB2 | Commercially available pre-designed primer pair | OriGene (HP205830) | |
| ACTB | Commercially available pre-designed primer sets | MCLAB (hHKG-100) | |
| GAPDH | Commercially available pre-designed primer sets | MCLAB (hHKG-110) | |
| 18S rRNA | Commercially available pre-designed primer sets | MCLAB (hHKG-100) |
Experimental Protocols
The following diagrams provide a high-level overview of the experimental workflows.
Caption: Workflow for Grb2 protein knockdown assessment.
Caption: Workflow for Grb2 mRNA knockdown assessment.
Protocol 1: Western Blot for Grb2 Protein Knockdown
This protocol details the detection and semi-quantification of Grb2 protein levels in cell lysates.
Materials:
-
AML cell lines (e.g., THP-1, NOMO-1, MV4-11, MOLM-13)
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against Grb2 (see Table 1)
-
Primary antibody against a loading control (e.g., GAPDH, β-actin, or α-tubulin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Culture AML cells to logarithmic growth phase and treat with this compound at desired concentrations and time points. Include a vehicle-treated control.
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation:
-
Normalize protein concentrations for all samples.
-
Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Separate proteins on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibody against Grb2 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Incubate the membrane with chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Stripping and Re-probing (for loading control):
-
Strip the membrane (optional, if not using a fluorescent system with multiple channels).
-
Repeat immunoblotting steps with a primary antibody for a loading control.
-
-
Data Analysis:
-
Perform densitometry analysis on the protein bands.
-
Normalize the Grb2 band intensity to the loading control band intensity.
-
Calculate the percentage of Grb2 knockdown relative to the vehicle-treated control.
-
Protocol 2: ELISA for Grb2 Protein Quantification
This protocol provides a quantitative measurement of Grb2 protein in cell lysates.
Materials:
-
Cell lysates prepared as in Protocol 1.
-
Human Grb2 ELISA Kit (see Table 2).
-
Microplate reader.
Procedure:
-
Follow the manufacturer's instructions provided with the ELISA kit.
-
Briefly, this involves adding standards and diluted cell lysates to a microplate pre-coated with an anti-Grb2 antibody.
-
A detection antibody, often biotinylated, is then added, followed by an enzyme-conjugated streptavidin.
-
A substrate is added to produce a colorimetric signal that is proportional to the amount of Grb2 present.
-
The reaction is stopped, and the absorbance is measured on a microplate reader.
-
Data Analysis:
-
Generate a standard curve from the absorbance values of the standards.
-
Determine the concentration of Grb2 in the samples by interpolating from the standard curve.
-
Calculate the percentage of Grb2 knockdown relative to the vehicle-treated control.
-
Protocol 3: Quantitative PCR (qPCR) for Grb2 mRNA Knockdown
This protocol measures the relative abundance of Grb2 mRNA.
Materials:
-
Treated and control cells from the cell culture experiment.
-
RNA extraction kit.
-
DNase I.
-
Reverse transcription kit.
-
qPCR master mix (e.g., SYBR Green).
-
qPCR primers for human Grb2 and housekeeping genes (see Table 3).
-
qPCR instrument.
Procedure:
-
RNA Extraction: Extract total RNA from cells using a commercial kit, including a DNase I treatment step to remove genomic DNA contamination.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR:
-
Set up qPCR reactions containing cDNA, qPCR master mix, and specific primers for Grb2 and at least one housekeeping gene.
-
Run the qPCR reaction on a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for Grb2 and the housekeeping gene(s) in each sample.
-
Calculate the ΔCt for each sample (CtGrb2 - Cthousekeeping).
-
Calculate the ΔΔCt (ΔCttreated - ΔCtcontrol).
-
Calculate the fold change in Grb2 mRNA expression using the 2-ΔΔCt method.
-
Express the result as a percentage of knockdown.
-
Protocol 4: Intracellular Flow Cytometry for Grb2 Protein Detection
This protocol allows for the detection of Grb2 protein at the single-cell level.
Materials:
-
Treated and control cells.
-
FACS buffer (PBS with 2% FBS).
-
Fixation buffer (e.g., 4% paraformaldehyde).
-
Permeabilization buffer (e.g., 90% methanol or saponin-based buffer).
-
Primary antibody against Grb2 suitable for flow cytometry (see Table 1).
-
Fluorochrome-conjugated secondary antibody (if the primary is not conjugated).
-
Isotype control antibody.
-
Flow cytometer.
Procedure:
-
Cell Preparation: Harvest and wash cells with FACS buffer.
-
Surface Staining (Optional): If co-staining for surface markers, perform this step before fixation.
-
Fixation: Fix cells in fixation buffer for 20 minutes at room temperature.
-
Permeabilization: Permeabilize cells with permeabilization buffer. The choice of buffer may need optimization.
-
Intracellular Staining:
-
Incubate cells with the anti-Grb2 primary antibody or an isotype control in permeabilization buffer for 30-60 minutes at room temperature.
-
If using an unconjugated primary antibody, wash and then incubate with a fluorochrome-conjugated secondary antibody.
-
-
Acquisition: Wash cells and resuspend in FACS buffer for analysis on a flow cytometer.
-
Data Analysis:
-
Gate on the cell population of interest.
-
Compare the median fluorescence intensity (MFI) of Grb2 staining in this compound-treated cells to that of control-treated cells.
-
Calculate the percentage reduction in MFI to determine Grb2 knockdown.
-
Conclusion
The assays outlined in these application notes provide a robust framework for assessing the knockdown of Grb2 following treatment with this compound. Consistent and reproducible measurement of target engagement is crucial for the development of targeted therapies. The selection of the appropriate assay will depend on the specific research question, available resources, and the desired level of quantification. For comprehensive analysis, a combination of these methods is recommended to correlate changes in mRNA levels with protein expression and cellular phenotype.
References
- 1. Bio-Path Holdings Announces Positive Results from Interim Analysis of Phase 2 Clinical Trial of this compound in Acute Myeloid Leukemia - BioSpace [biospace.com]
- 2. onclive.com [onclive.com]
- 3. GRB2 Antibody | Cell Signaling Technology [cellsignal.com]
- 4. GRB2 Antibody (#3972) Datasheet Without Images | Cell Signaling Technology [cellsignal.com]
- 5. docs.publicnow.com [docs.publicnow.com]
Troubleshooting & Optimization
Technical Support Center: Prexigebersen In Vitro Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Prexigebersen (BP1001) in vitro.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (also known as BP1001) is an antisense oligonucleotide therapeutic. It is designed to inhibit the expression of the Growth factor receptor-bound protein 2 (Grb2).[1][2] Grb2 is an adaptor protein that plays a crucial role in signaling pathways that lead to cell proliferation and survival.[3] By binding to the mRNA of Grb2, this compound blocks the translation of this mRNA into the Grb2 protein, thereby inhibiting downstream signaling pathways like the RAS/ERK pathway and ultimately leading to decreased cell growth and survival.[2][3] this compound is formulated within a neutral liposome, referred to as DNAbilize®, to protect the oligonucleotide from degradation and facilitate its delivery into cells.
Q2: What are the appropriate control experiments for in vitro studies with this compound?
To ensure the observed effects are specific to Grb2 knockdown by this compound, several controls are essential:
-
Scrambled Oligonucleotide Control: A liposomal formulation of an oligonucleotide with a scrambled sequence that does not target any known mRNA. This control helps to account for any non-sequence-specific effects of the oligonucleotide or the delivery vehicle.
-
Mismatch Control Oligonucleotide: An oligonucleotide with a similar composition to this compound but with a few base mismatches to the target Grb2 mRNA. This helps to demonstrate the sequence specificity of the antisense effect.
-
Untreated Control: Cells that are not exposed to any treatment.
-
Vehicle Control: Cells treated with the empty liposomal delivery vehicle (without the antisense oligonucleotide). This control is crucial for identifying any effects caused by the delivery system itself.
Q3: How can I verify the uptake of this compound into my cells?
Verifying cellular uptake is a critical step. Here are a few methods:
-
Fluorescently Labeled Oligonucleotide: Synthesize this compound with a fluorescent label (e.g., FITC, Cy3, or Cy5). After incubation, you can visualize the uptake using fluorescence microscopy or quantify it by flow cytometry.
-
Quantitative PCR (qPCR): After delivering this compound, lyse the cells and perform qPCR to detect the antisense oligonucleotide within the cells.
-
Flow Cytometry with Labeled Liposomes: If the liposomal delivery vehicle is labeled with a fluorescent dye, flow cytometry can be used to quantify the percentage of cells that have taken up the liposomes.
Troubleshooting In Vitro Experiments
Low Efficacy or No Target Knockdown
Problem: I am not observing a significant decrease in Grb2 protein or mRNA levels after treating my cells with this compound.
| Possible Cause | Suggested Solution |
| Suboptimal Delivery/Transfection Efficiency | Optimize the delivery parameters. This includes the concentration of this compound, incubation time, and cell density at the time of treatment. Different cell lines have varying efficiencies of liposomal uptake. Consider performing a dose-response and time-course experiment to determine the optimal conditions for your specific cell line. |
| Incorrect Dosage | Ensure you are using the recommended concentration range for in vitro studies. If this information is not available, perform a dose-response experiment starting from a low concentration and titrating up. |
| Cell Line Resistance | Some cell lines may be inherently resistant to liposomal delivery or have mechanisms that prevent the antisense oligonucleotide from reaching its target. If possible, test this compound in a different, well-characterized cell line known to be sensitive to this type of treatment. |
| Degradation of this compound | Ensure proper storage and handling of the this compound stock solution to prevent degradation. Unprotected oligonucleotides can be susceptible to nuclease degradation. |
| Issues with Downstream Analysis | Verify the efficiency of your protein extraction and Western blotting or your RNA extraction and RT-qPCR protocols. Run positive and negative controls for your downstream assays to ensure they are working correctly. |
High Cell Toxicity or Death
Problem: I am observing significant cell death in my cultures treated with this compound, even at low concentrations.
| Possible Cause | Suggested Solution |
| Toxicity of the Delivery Vehicle | The liposomal delivery vehicle itself can sometimes be toxic to certain cell lines. Run a vehicle-only control at various concentrations to assess its toxicity. If the vehicle is toxic, you may need to reduce its concentration or the incubation time. |
| Off-Target Effects | Antisense oligonucleotides can sometimes have off-target effects, leading to unintended cellular toxicity. Ensure you are using appropriate scrambled and mismatch controls to differentiate between specific and non-specific toxicity. If off-target effects are suspected, a different antisense sequence targeting a different region of the Grb2 mRNA might be considered. |
| High Dosage | The concentration of this compound may be too high for your specific cell line. Perform a dose-response experiment to find a concentration that effectively knocks down Grb2 without causing excessive toxicity. |
| Contamination | Rule out any potential contamination (e.g., bacterial or mycoplasma) in your cell cultures, which can exacerbate cellular stress and toxicity. |
Inconsistent or Irreproducible Results
Problem: My results with this compound vary significantly between experiments.
| Possible Cause | Suggested Solution |
| Variability in Cell Culture Conditions | Ensure consistency in cell culture practices, including cell passage number, confluency at the time of treatment, and media composition. Changes in these parameters can affect cellular metabolism and response to treatment. |
| Inconsistent Preparation of Reagents | Prepare fresh dilutions of this compound and other reagents for each experiment. Ensure thorough mixing of all solutions. |
| Assay Variability | Standardize all downstream assay protocols (e.g., Western blot, RT-qPCR). Include internal controls and perform technical replicates to assess and minimize assay variability. |
| Cell Line Instability | If you are using a cancer cell line, be aware that genetic instability can lead to phenotypic drift over time. It is good practice to use cells from a low-passage frozen stock for a defined set of experiments. |
Experimental Protocols
Protocol 1: In Vitro Treatment of Adherent Cancer Cells with this compound
-
Cell Seeding: Seed the desired cancer cell line (e.g., a human AML cell line like MV4-11) in a 6-well plate at a density that will result in 50-70% confluency on the day of treatment.
-
Preparation of Treatment Solutions:
-
Thaw the this compound stock solution and the delivery vehicle on ice.
-
Prepare the desired concentrations of this compound and control oligonucleotides in serum-free cell culture medium. Also, prepare a vehicle-only control.
-
-
Treatment:
-
Remove the growth medium from the cells and wash once with sterile PBS.
-
Add the prepared treatment solutions to the respective wells.
-
Incubate the cells for the desired period (e.g., 4-6 hours) in a humidified incubator at 37°C and 5% CO2.
-
-
Post-Treatment:
-
After the incubation period, remove the treatment solutions.
-
Add complete growth medium (containing serum) to the cells.
-
Incubate the cells for a further 24-72 hours, depending on the experimental endpoint.
-
-
Analysis: Harvest the cells for downstream analysis, such as Western blotting for Grb2 protein levels or RT-qPCR for Grb2 mRNA levels.
Protocol 2: Western Blot Analysis for Grb2 Knockdown
-
Protein Extraction:
-
After the desired post-treatment incubation period, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease inhibitors.
-
Centrifuge the lysates to pellet the cell debris and collect the supernatant containing the protein.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for Grb2.
-
Incubate with a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities to determine the extent of Grb2 knockdown.
Visualizations
Caption: Mechanism of action of this compound.
Caption: A logical workflow for troubleshooting common issues.
Caption: A general experimental workflow for this compound in vitro studies.
References
Technical Support Center: Optimizing Prexigebersen Delivery to AML Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Prexigebersen (BP1001), an antisense oligonucleotide targeting Growth factor receptor-bound protein 2 (Grb2), in acute myeloid leukemia (AML) cells. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action in AML?
This compound (BP1001) is an antisense oligodeoxynucleotide incorporated into a neutral liposome delivery system called DNAbilize®.[1][2][3] It is designed to inhibit the expression of the Grb2 protein.[4][5] Grb2 is a critical adaptor protein in signal transduction pathways that promote cell proliferation and survival. In many leukemias, oncogenic tyrosine kinases utilize Grb2 to activate downstream pathways like Ras/MAPK and PI3K/AKT, leading to uncontrolled cell growth. By blocking the production of Grb2, this compound aims to interrupt these signaling cascades and inhibit the proliferation of leukemic cells.
Q2: What is the DNAbilize® delivery system?
DNAbilize® is a proprietary liposomal delivery technology developed by Bio-Path Holdings. It consists of neutral liposomes that encapsulate nuclease-resistant, hydrophobic P-ethoxy antisense oligodeoxynucleotides. This formulation is designed to protect the antisense oligonucleotide from degradation in the bloodstream, improve its pharmacokinetic profile, and facilitate its uptake by cancer cells.
Q3: What are the reported clinical outcomes of this compound in AML?
Clinical trials have shown promising results for this compound in combination with other AML therapies like decitabine and venetoclax. In a phase 2 trial, the triple combination demonstrated potent antitumor activity in both newly diagnosed and relapsed/refractory AML patients. The combination therapy has been generally well-tolerated.
Troubleshooting Guides
Low Delivery Efficiency/Uptake in AML Cell Lines
Problem: I am observing low uptake of this compound in my AML cell line cultures.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Cell Line Variability | Different AML cell lines can exhibit varying efficiencies in liposomal uptake. It is recommended to test a panel of AML cell lines (e.g., HL-60, KG-1, MOLM-13) to identify a model with optimal uptake characteristics. |
| Cell Culture Conditions | High serum concentrations in the culture medium can sometimes interfere with liposome-cell interactions. Try reducing the serum concentration for a short period during incubation with this compound, but monitor for any potential impact on cell viability. Ensure the cell culture is not contaminated, as this can affect cellular processes including endocytosis. |
| Liposome Stability | Ensure that the this compound formulation has been stored correctly according to the manufacturer's instructions to maintain liposome integrity. Avoid vigorous vortexing or multiple freeze-thaw cycles. |
| Incubation Time and Concentration | Optimize the incubation time and concentration of this compound for your specific cell line. Perform a time-course and dose-response experiment to determine the optimal conditions for maximal uptake without inducing significant cytotoxicity. |
High Cytotoxicity Unrelated to Grb2 Knockdown
Problem: I am observing significant AML cell death that does not seem to correlate with a decrease in Grb2 protein levels.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Liposomal Toxicity | Although the DNAbilize® platform uses neutral liposomes to minimize toxicity, high concentrations of any liposomal formulation can lead to non-specific cytotoxic effects. Include a "blank" liposome control (without the antisense oligonucleotide) in your experiments to assess the baseline toxicity of the delivery vehicle itself. |
| Off-Target Effects | Antisense oligonucleotides can sometimes have off-target effects. To confirm that the observed cytotoxicity is due to Grb2 knockdown, perform a rescue experiment by transfecting the cells with a Grb2 expression vector that is not targeted by the this compound antisense sequence. Additionally, use a scrambled-sequence oligonucleotide control within the same liposomal formulation to differentiate sequence-specific effects from non-specific effects of oligonucleotide delivery. |
| Cellular Stress Response | The process of liposomal uptake can induce a stress response in cells. Monitor for markers of cellular stress and apoptosis at early time points to understand the kinetics of the cellular response to treatment. |
Experimental Protocols
Protocol: In Vitro Delivery of this compound to AML Suspension Cells
Objective: To deliver this compound to AML cells in suspension culture for subsequent analysis of Grb2 knockdown and cellular phenotype.
Materials:
-
This compound (BP1001)
-
AML cell line (e.g., HL-60, KG-1)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Scrambled control oligonucleotide in the same liposomal formulation
-
Blank liposomes (vehicle control)
-
6-well tissue culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the AML cells at a density of 0.5 x 10^6 cells/mL in a 6-well plate. The final volume in each well should be 2 mL.
-
Preparation of Treatment: Dilute this compound, the scrambled control, and blank liposomes to the desired final concentration in complete culture medium. It is recommended to start with a concentration range determined from preclinical studies, if available, or a standard dose-response curve.
-
Treatment: Add the prepared treatment solutions to the respective wells. Gently mix by swirling the plate.
-
Incubation: Incubate the cells for 24-72 hours at 37°C and 5% CO2. The optimal incubation time should be determined empirically for your specific cell line and experimental endpoint.
-
Harvesting: After incubation, harvest the cells by centrifugation. The cell pellet can be used for protein extraction (Western blot to check Grb2 levels), RNA extraction (RT-qPCR to check Grb2 mRNA levels), or other downstream functional assays (e.g., proliferation, apoptosis).
Protocol: Quantification of Liposomal Uptake using Flow Cytometry
Objective: To quantify the cellular uptake of fluorescently labeled this compound or control liposomes.
Materials:
-
Fluorescently labeled this compound (or control liposomes)
-
AML cell line
-
Complete culture medium
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat the AML cells with fluorescently labeled this compound or control liposomes as described in the previous protocol. Include an untreated cell sample as a negative control.
-
Harvesting and Washing: After the desired incubation period, harvest the cells by centrifugation. Wash the cells twice with cold PBS to remove any liposomes that are not internalized.
-
Resuspension: Resuspend the cell pellet in a suitable buffer for flow cytometry (e.g., FACS buffer).
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer using the appropriate laser and filter set for the fluorophore used.
-
Data Analysis: The uptake can be quantified by measuring the percentage of fluorescently positive cells and the mean fluorescence intensity (MFI) of the positive population.
Data Presentation
Table 1: Clinical Response to this compound Combination Therapy in AML
| Patient Population | Treatment Regimen | Number of Evaluable Patients | Complete Remission (CR/CRi) Rate | Objective Response Rate |
| Newly Diagnosed AML | This compound + Decitabine + Venetoclax | 14 | 86% | 100% |
| Relapsed/Refractory AML | This compound + Decitabine + Venetoclax | 14 | 57% | 93% |
Data synthesized from published clinical trial results.
Visualizations
References
- 1. Bio-Path Holdings Provides 2024 Clinical and Operational UpdateClinical Advances Across Multiple Programs with Several Milestones - BioSpace [biospace.com]
- 2. Bio-Path Holdings Provides Clinical and Operational Update | BPTH Stock News [stocktitan.net]
- 3. Bio-Path Holdings Expands Global Patent Portfolio - BioSpace [biospace.com]
- 4. Inhibition of Grb2 with BP1001 in leukemias – a phase I/Ib study [aml-hub.com]
- 5. researchgate.net [researchgate.net]
mitigating off-target effects of Prexigebersen
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate potential off-target effects of Prexigebersen (BP1001), a liposomal antisense oligonucleotide targeting Growth factor receptor-bound protein 2 (Grb2).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an antisense oligonucleotide designed to specifically bind to the messenger RNA (mRNA) of the Grb2 protein. This binding prevents the translation of Grb2 mRNA into protein, leading to a decrease in Grb2 protein levels.[1][2][3] Grb2 is an adaptor protein crucial for signaling pathways that promote cell proliferation and survival.[1][3] By inhibiting Grb2 expression, this compound aims to suppress cancer cell growth.
Q2: What are potential off-target effects of antisense oligonucleotides like this compound?
Off-target effects of antisense oligonucleotides (ASOs) can be broadly categorized into hybridization-dependent and hybridization-independent effects.
-
Hybridization-dependent off-target effects: These occur when the ASO binds to unintended RNA sequences with partial complementarity, leading to the downregulation of non-target genes. The likelihood of these effects increases with higher ASO concentrations and the presence of sequences in the transcriptome with few mismatches to the ASO.
-
Hybridization-independent off-target effects: These are sequence-independent effects that can include interactions with cellular proteins, leading to unintended biological consequences. The phosphorothioate backbone modification common in ASOs can contribute to these interactions.
Q3: How is this compound delivered to cells, and how might this impact off-target effects?
This compound is encapsulated in a neutral liposomal formulation, referred to as DNAbilize® technology. This lipid nanoparticle delivery system is designed to enhance cellular uptake and protect the ASO from degradation. While this improves on-target delivery, the liposomal formulation itself could have biological effects that should be considered. It's important to use a "no-drug" liposome control in experiments to distinguish the effects of the delivery vehicle from the ASO itself.
Q4: What are the essential controls to include in my this compound experiments?
To ensure the observed effects are due to the specific downregulation of Grb2, the following controls are critical:
-
Mismatch Control ASO: An ASO with a similar length and chemistry to this compound but with several mismatched bases that should not bind to Grb2 mRNA. This control helps to identify hybridization-dependent off-target effects.
-
Scrambled Control ASO: An ASO with the same base composition as this compound but in a randomized sequence. This serves as another negative control for sequence-specific effects.
-
Untreated Control: Cells or animals that have not been exposed to any treatment.
-
Vehicle Control (Empty Liposomes): Cells or animals treated with the same liposomal formulation as this compound but without the ASO. This is crucial for identifying effects caused by the delivery vehicle.
-
Positive Control: If available, a previously validated method for downregulating Grb2 (e.g., another ASO or siRNA) can be used to benchmark the effects of this compound.
Troubleshooting Guides
Problem 1: Poor Knockdown of Grb2 Protein
| Possible Cause | Recommended Solution |
| Suboptimal Liposomal Formulation Integrity | Ensure proper storage and handling of the liposomal this compound. Avoid freeze-thaw cycles unless specified by the manufacturer. Visually inspect the solution for any signs of precipitation or aggregation. |
| Inefficient Cellular Uptake | Optimize the concentration of this compound and incubation time. Perform a dose-response and time-course experiment to determine the optimal conditions for your cell type. Confirm uptake using a fluorescently labeled control ASO if available. |
| Incorrect Dosage | For in vivo studies, ensure the correct dosage is being administered based on preclinical data and literature. |
| Degradation of this compound | While the formulation is designed for stability, ensure that experimental conditions (e.g., prolonged incubation in serum-containing media) are not leading to premature degradation. |
| Cell Type Variability | Different cell types can have varying efficiencies of liposomal uptake and intracellular trafficking. Optimize delivery parameters for each new cell line. |
Problem 2: Observed Phenotype in the Absence of Significant Grb2 Knockdown
| Possible Cause | Recommended Solution |
| Off-Target Effects | The observed phenotype may be due to the downregulation of other genes. Perform a transcriptome-wide analysis (e.g., RNA-seq) to identify potential off-target transcripts. |
| Liposome-Induced Effects | The empty liposome vehicle may be causing the observed cellular response. Ensure you have included a vehicle-only control in your experiment and compare the results. |
| Hybridization-Independent Effects | The ASO may be interacting with cellular proteins in a sequence-independent manner. Compare the phenotype with that of the mismatch and scrambled control ASOs. |
Problem 3: Toxicity or Unexpected Cell Death
| Possible Cause | Recommended Solution |
| High Concentration of this compound | High concentrations of ASOs can lead to toxicity. Perform a dose-response curve to determine the lowest effective concentration that achieves Grb2 knockdown without significant cell death. |
| Toxicity of the Liposomal Formulation | The lipid components of the delivery vehicle may be toxic to certain cell types at high concentrations. Test the toxicity of the empty liposomes across a range of concentrations. |
| On-Target Toxicity | Downregulation of Grb2 may be detrimental to the specific cell type being studied. This would be an expected on-target effect. |
| Off-Target Gene Downregulation | The downregulation of an essential gene due to off-target binding could be causing toxicity. Analyze RNA-seq data for significantly downregulated essential genes. |
Experimental Protocols
Protocol 1: In Vitro Delivery of Liposomal this compound
This is a general protocol and should be optimized for your specific cell line.
-
Cell Seeding: Plate cells in a suitable culture vessel and allow them to adhere and reach the desired confluency (typically 50-70%).
-
Preparation of Liposome-ASO Complex:
-
Thaw the this compound liposomal formulation and control liposomes at room temperature.
-
Gently mix by inverting the vial. Do not vortex.
-
Dilute the required amount of the liposomal formulation in serum-free culture medium. The final concentration of this compound will need to be determined empirically (e.g., start with a range of 10-100 nM).
-
Incubate the diluted liposomes for 10-15 minutes at room temperature.
-
-
Treatment of Cells:
-
Remove the culture medium from the cells.
-
Add the liposome-containing medium to the cells.
-
Incubate for 4-6 hours at 37°C in a CO2 incubator.
-
-
Post-Incubation:
-
After the incubation period, add complete growth medium (containing serum) to the cells.
-
Continue to incubate the cells for 24-72 hours before proceeding with downstream analysis.
-
Protocol 2: Assessment of Grb2 Knockdown by Western Blot
-
Cell Lysis:
-
Wash the treated and control cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Grb2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Quantification:
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the Grb2 band intensity to a loading control (e.g., GAPDH, β-actin, or total protein stain) to ensure equal protein loading.
-
Protocol 3: Global Off-Target Analysis by RNA Sequencing (RNA-seq)
-
Experimental Design:
-
Treat cells with this compound, a mismatch control ASO, a scrambled control ASO, and a vehicle control. Include an untreated control group.
-
Use a sufficient number of biological replicates (at least three) for each condition.
-
-
RNA Extraction:
-
Harvest cells at a time point where significant Grb2 knockdown is observed (determined by a time-course experiment).
-
Extract total RNA using a column-based kit or TRIzol reagent, ensuring high purity and integrity (RIN > 8).
-
-
Library Preparation and Sequencing:
-
Prepare RNA-seq libraries from the extracted RNA. This typically involves poly(A) selection or ribosomal RNA depletion.
-
Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to the reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes that are significantly up- or downregulated in the this compound-treated group compared to the control groups.
-
Use bioinformatics tools to predict potential off-target binding sites of this compound in the differentially expressed genes.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for assessing off-target effects.
Caption: Simplified Grb2 signaling pathway.
References
Technical Support Center: Prexigebersen Combination Therapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Prexigebersen (BP1001) combination therapy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (also known as BP1001) is an antisense oligonucleotide designed to inhibit the expression of the Growth factor receptor-bound protein 2 (Grb2). Grb2 is an adaptor protein crucial for signaling pathways that lead to cell proliferation and survival, such as the Ras/MAPK pathway.[1][2] By targeting the mRNA of Grb2, this compound prevents the production of the Grb2 protein, thereby inhibiting these oncogenic signaling cascades and inducing cancer cell death.[1] this compound is formulated using Bio-Path's proprietary DNAbilize® technology, a neutral-charge, liposome-incorporated delivery system.[3][4]
Q2: What is the DNAbilize® delivery technology?
DNAbilize® is a novel liposomal delivery technology that encapsulates antisense DNA, like this compound, into a neutral lipid nanoparticle. This formulation is designed to protect the antisense oligonucleotide from degradation in the bloodstream, improve its stability, and facilitate its delivery into target cells. The neutral charge of the liposome is a key feature that differentiates it from many cationic liposomal systems and is intended to reduce toxicity.
Q3: In what combination therapies is this compound being investigated?
This compound is primarily being investigated in combination with other anticancer agents for the treatment of Acute Myeloid Leukemia (AML). The most prominent combination is a triplet therapy with decitabine and venetoclax for both newly diagnosed and relapsed/refractory AML. A two-drug combination of this compound and decitabine is also being studied in relapsed/refractory AML patients who are resistant or intolerant to venetoclax.
Q4: What are the recommended storage and handling conditions for this compound?
While specific instructions for the DNAbilize® formulation are proprietary, general guidelines for liposomal antisense oligonucleotides should be followed to ensure stability and efficacy. For long-term storage, it is recommended to store liposomal formulations at -20°C. Once thawed, the solution should be kept at 4-8°C and used within a reasonable timeframe to prevent degradation of the lipids and leakage of the encapsulated oligonucleotide. Avoid repeated freeze-thaw cycles, as this can disrupt the liposomal structure. It is best practice to aliquot the solution into single-use volumes to minimize waste and maintain stability. Always protect fluorescently-labeled oligonucleotides from light.
Troubleshooting Guides
Issue 1: Inconsistent or Lower-than-Expected Efficacy in In Vitro Experiments
| Potential Cause | Troubleshooting Steps |
| Suboptimal Cell Health | - Ensure cells are healthy and in the logarithmic growth phase before treatment. - Regularly check for mycoplasma contamination. |
| Inefficient Delivery of this compound | - Optimize the concentration of this compound. Perform a dose-response experiment to determine the optimal concentration for your cell line. - Verify the integrity of the DNAbilize® liposomal formulation. If possible, check the size and morphology of the liposomes using dynamic light scattering or electron microscopy. - Ensure proper handling and storage of the this compound solution to prevent degradation. |
| Incorrect Assay Timing | - The time required to observe a significant reduction in Grb2 protein levels and subsequent effects on cell viability or apoptosis can vary between cell lines. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint. |
| Cell Line-Specific Resistance | - Some AML cell lines may have inherent resistance to Grb2 inhibition. Consider using a positive control cell line known to be sensitive to this compound if available. - Investigate the expression levels of Grb2 and downstream signaling components in your cell line. |
Issue 2: High Variability Between Replicates
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | - Ensure a homogenous cell suspension before seeding. - Use a calibrated pipette and proper technique to dispense equal numbers of cells into each well. |
| Pipetting Errors | - Calibrate pipettes regularly. - Use reverse pipetting for viscous solutions. |
| Edge Effects in Multi-well Plates | - Avoid using the outer wells of the plate, as they are more prone to evaporation. - Fill the outer wells with sterile PBS or media to maintain humidity. |
| Uneven Drug Distribution | - Gently mix the plate after adding this compound and other drugs to ensure even distribution. |
Issue 3: Difficulty Interpreting Synergy Analysis
| Potential Cause | Troubleshooting Steps |
| Inappropriate Synergy Model | - Different models for calculating synergy (e.g., Bliss independence, Loewe additivity) can yield different results. Choose a model that is appropriate for the mechanism of action of the drugs being tested. |
| Suboptimal Drug Concentrations | - Ensure that the concentration ranges used for each drug in the combination study are appropriate and cover the full dose-response curve. |
| Data Analysis Errors | - Use validated software for synergy analysis. - Carefully review the data input and the parameters used for the analysis. |
Data Presentation
Clinical Efficacy of this compound Combination Therapy in AML
The following table summarizes the clinical efficacy of this compound in combination with decitabine and venetoclax in patients with Acute Myeloid Leukemia (AML), based on interim data from a Phase 2 clinical trial.
| Patient Cohort | Treatment Regimen | Number of Evaluable Patients | Complete Remission (CR/CRi) | Partial Remission (PR) | Objective Response Rate (ORR) | Historical Control (CR/CRi) |
| Newly Diagnosed AML | This compound + Decitabine + Venetoclax | 14 | 86% | 14% | 100% | 62% (Venetoclax + Decitabine) |
| Relapsed/Refractory AML | This compound + Decitabine + Venetoclax | 14 | 57% | 14% | 71% | 21% (Venetoclax + Decitabine) |
CRi: Complete Remission with incomplete hematologic recovery.
Experimental Protocols
Protocol 1: In Vitro Treatment of AML Cells with this compound Combination Therapy
This protocol provides a general guideline for treating suspension AML cell lines (e.g., MV4-11, MOLM-13) with this compound in combination with decitabine and venetoclax.
Materials:
-
AML cell line of interest
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (BP1001)
-
Decitabine
-
Venetoclax
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., CellTiter-Glo®)
-
Apoptosis assay kit (e.g., Annexin V-FITC/PI)
Procedure:
-
Cell Seeding:
-
Culture AML cells to a density of approximately 1 x 10^6 cells/mL.
-
Centrifuge the cells and resuspend in fresh complete medium to a concentration of 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension (1 x 10^4 cells) into each well of a 96-well plate.
-
-
Drug Preparation and Addition:
-
Prepare stock solutions of this compound, decitabine, and venetoclax in an appropriate solvent (e.g., sterile water or DMSO).
-
Prepare serial dilutions of each drug and the desired drug combinations in complete culture medium.
-
Add 100 µL of the drug solutions to the corresponding wells of the 96-well plate containing the cells. Include appropriate controls (untreated cells, vehicle control, single-agent controls).
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for the desired time period (e.g., 48 or 72 hours).
-
-
Assessment of Cell Viability and Apoptosis:
-
Cell Viability: At the end of the incubation period, assess cell viability using a luminescent-based assay such as CellTiter-Glo®, following the manufacturer's instructions.
-
Apoptosis: For apoptosis assessment, transfer the cells from the wells to flow cytometry tubes. Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Analyze the samples by flow cytometry to determine the percentage of apoptotic and necrotic cells.
-
Protocol 2: Quantification of Grb2 mRNA Knockdown by qRT-PCR
This protocol describes how to quantify the reduction in Grb2 mRNA levels following this compound treatment.
Materials:
-
Treated and untreated AML cells
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for Grb2 and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction:
-
Harvest cells after treatment with this compound.
-
Extract total RNA using a commercial RNA extraction kit, following the manufacturer's protocol.
-
Quantify the RNA concentration and assess its purity.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit, following the manufacturer's instructions.
-
-
qPCR:
-
Prepare the qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers for Grb2 or the housekeeping gene, and the synthesized cDNA.
-
Perform the qPCR reaction using a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the Ct values for Grb2 and the housekeeping gene in both treated and untreated samples.
-
Calculate the relative expression of Grb2 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treated samples to the untreated control.
-
Mandatory Visualizations
Grb2 Signaling Pathway
Caption: Grb2 signaling pathway and the mechanism of action of this compound.
Experimental Workflow for Assessing this compound Efficacy
Caption: A typical experimental workflow for evaluating the efficacy of this compound.
Logical Relationship for Troubleshooting Inconsistent Results
Caption: A logical flowchart for troubleshooting inconsistent experimental results.
References
- 1. Venetoclax combined with decitabine or azacitidine in treatment-naive, elderly patients with acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Delivery of Antisense Oligonucleotides to Block microRNA Function in Cultured Drosophila and Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bio-Path Holdings Reports Positive Progress in Phase 1/1b BP1001-A Clinical Trial for Solid Tumors and Phase 2 Study of this compound in AML | Nasdaq [nasdaq.com]
- 4. biopathholdings.com [biopathholdings.com]
Technical Support Center: Optimizing Prexigebersen Transfection in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective in-vitro use of Prexigebersen. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and supporting data to facilitate your research.
Understanding this compound
This compound (BP1001) is an antisense oligonucleotide specifically designed to inhibit the expression of the Growth factor receptor-bound protein 2 (Grb2). Grb2 is a critical adaptor protein involved in signal transduction pathways that regulate cell proliferation and survival.[1] In many cancers, the overexpression of Grb2 is associated with tumor growth and progression.
This compound is formulated using DNAbilize® , a proprietary liposomal delivery technology. This technology encapsulates the antisense oligonucleotide in a neutral-charge lipid nanoparticle, which aids in its systemic delivery and cellular uptake.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an antisense oligonucleotide that specifically binds to the messenger RNA (mRNA) of the Grb2 protein. This binding prevents the translation of the Grb2 mRNA into a functional protein, thereby downregulating Grb2 expression. The reduction in Grb2 protein levels disrupts downstream signaling pathways, such as the RAS/ERK pathway, leading to decreased cell proliferation and survival in cancer cells that are dependent on this pathway.
Q2: What is the DNAbilize® delivery technology?
A2: DNAbilize® is a liposomal delivery system that encapsulates this compound in a lipid nanoparticle. This formulation is designed to protect the antisense oligonucleotide from degradation in the bloodstream and facilitate its delivery into target cells. The neutral charge of the liposome is a key feature that is believed to contribute to a favorable safety profile.
Q3: In which cancer cell lines has the downregulation of Grb2 shown an effect?
A3: Preclinical studies have demonstrated the efficacy of downregulating Grb2 in various cancer cell lines. For instance, studies using a liposomal Grb2 antisense oligonucleotide (L-Grb2), functionally identical to this compound, have shown significant anti-tumor effects in ovarian and uterine cancer cell lines, including OVCAR5, SKOV3ip1, OVCAR8, A2780, and HEYA8. Preclinical testing has also been performed in Acute Myeloid Leukemia (AML) cell lines, demonstrating the potential to enhance the efficacy of other frontline therapies.
Q4: What are the expected downstream effects of successful this compound transfection?
A4: Successful delivery of this compound and subsequent downregulation of Grb2 protein should lead to a variety of measurable downstream effects, including:
-
Reduced proliferation of cancer cells.
-
Induction of apoptosis (programmed cell death).
-
Decreased tumor growth and metastasis in in-vivo models.
-
Alterations in the expression and activity of proteins in the RAS/ERK and other signaling pathways.
Experimental Protocols
Protocol 1: In-Vitro Transfection of this compound in Adherent Cancer Cell Lines
This protocol provides a general guideline for the transfection of this compound into adherent cancer cell lines. Optimization will be required for each specific cell line.
Materials:
-
This compound (liposomal formulation)
-
Target adherent cancer cell lines (e.g., OVCAR5, SKOV3ip1)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Serum-free medium (e.g., Opti-MEM)
-
96-well or 6-well tissue culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
One day prior to transfection, seed the cells in the desired plate format to achieve 70-80% confluency at the time of transfection.
-
-
Preparation of this compound-Medium Complex:
-
On the day of transfection, dilute the required amount of this compound in serum-free medium. Gently mix by pipetting.
-
Note: The optimal concentration of this compound should be determined empirically. A starting range of 50-200 nM is recommended.
-
Incubate the this compound-medium complex at room temperature for 15-20 minutes.
-
-
Transfection:
-
Carefully remove the complete medium from the cells and wash once with PBS.
-
Add the this compound-medium complex to the cells.
-
Incubate the cells with the transfection complex for 4-6 hours at 37°C in a CO2 incubator.
-
-
Post-Transfection:
-
After the incubation period, remove the transfection medium and replace it with fresh, complete cell culture medium.
-
Incubate the cells for 24-72 hours before proceeding with downstream analysis. The optimal incubation time will depend on the specific assay being performed (mRNA knockdown, protein reduction, or phenotypic changes).
-
Protocol 2: Assessment of Grb2 Protein Knockdown by Western Blot
Materials:
-
Transfected and control cell lysates
-
Protein lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Grb2
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse the transfected and control cells with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Grb2 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Re-probe the membrane with the loading control antibody to ensure equal protein loading.
-
Quantify the band intensities using densitometry software. Normalize the Grb2 band intensity to the loading control.
-
Protocol 3: Cell Viability Assessment using MTT Assay
Materials:
-
Transfected and control cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Treatment:
-
Perform the transfection of this compound as described in Protocol 1 in a 96-well plate.
-
-
MTT Assay:
-
At the desired time point post-transfection (e.g., 48 or 72 hours), add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Transfection Efficiency / Minimal Grb2 Knockdown | Suboptimal this compound concentration. | Perform a dose-response experiment with a range of this compound concentrations (e.g., 25-500 nM) to determine the optimal dose for your cell line. |
| Cell confluency is too low or too high. | Ensure cells are 70-80% confluent at the time of transfection. Proliferating cells generally take up the liposomal complex more efficiently. | |
| Incorrect incubation time. | Optimize the incubation time for both the complex formation (15-20 minutes is standard) and the cell exposure to the complex (try a range of 4-8 hours). | |
| Presence of serum during complex formation. | Always prepare the this compound-medium complex in a serum-free medium to avoid interference with complex formation. | |
| High Cell Toxicity / Death | This compound concentration is too high. | Reduce the concentration of this compound used for transfection. |
| Prolonged exposure to the transfection complex. | Decrease the incubation time of the cells with the transfection complex (e.g., reduce from 6 hours to 4 hours). | |
| Unhealthy cells prior to transfection. | Ensure that the cells are healthy, in the logarithmic growth phase, and have a low passage number. | |
| Inconsistent Results Between Experiments | Variation in cell density at the time of transfection. | Standardize your cell seeding protocol to ensure consistent confluency for each experiment. |
| Inconsistent preparation of the transfection complex. | Prepare a master mix of the this compound-medium complex for all replicate wells to minimize pipetting errors. | |
| Mycoplasma contamination. | Regularly test your cell cultures for mycoplasma contamination, as it can significantly affect cell health and experimental outcomes. |
Quantitative Data Summary
The following tables summarize preclinical data from studies on liposomal Grb2 antisense oligonucleotides in various cancer cell lines.
Table 1: Effect of Grb2 Downregulation on Ovarian Cancer Cell Viability
| Cell Line | Treatment | Concentration (nM) | % Viability (relative to control) |
| OVCAR8 | siGrb2 | 160 | ~55% |
| SKOV3ip1 | siGrb2 | 160 | ~60% |
| A2780 | siGrb2 | 160 | ~75% |
| HEYA8 | siGrb2 | 160 | ~80% |
| OVCAR5 | siGrb2 | 160 | ~85% |
Table 2: In-Vivo Tumor Growth Inhibition by Liposomal Grb2 Antisense (L-Grb2)
| Cancer Model | Treatment | Dose (mg/kg) | Tumor Weight Reduction vs. Control |
| OVCAR5 Ovarian Cancer | L-Grb2 | 15 | Significant reduction |
| SKOV3ip1 Ovarian Cancer | L-Grb2 + Paclitaxel | 15 | ~83% |
| SKOV3ip1 Ovarian Cancer | L-Grb2 + Anti-VEGF Ab | 15 | ~86% |
Visualizations
Caption: Mechanism of action of this compound in inhibiting Grb2 protein synthesis.
Caption: Experimental workflow for in-vitro transfection of this compound.
Caption: Troubleshooting decision tree for this compound transfection experiments.
References
Validation & Comparative
Prexigebersen Poised to Challenge Standard Therapies in Acute Myeloid Leukemia
A new wave of targeted therapies is emerging to challenge the long-standing chemotherapy backbone in the treatment of Acute Myeloid Leukemia (AML). Among these, Prexigebersen (BP1001), a first-in-class antisense oligonucleotide, is showing considerable promise in clinical trials, offering a potential alternative and combinatorial partner to standard AML treatments. This guide provides a detailed comparison of this compound with established AML therapies, supported by available experimental data, to assist researchers, scientists, and drug development professionals in evaluating its therapeutic potential.
This compound, developed by Bio-Path Holdings, is a liposome-incorporated antisense drug designed to inhibit the expression of Growth factor receptor-bound protein 2 (Grb2). Grb2 is a crucial adaptor protein that links upstream signaling from tyrosine kinases to downstream pathways critical for cancer cell proliferation and survival, such as the Ras/MAPK and PI3K/AKT pathways. By downregulating Grb2, this compound aims to disrupt these oncogenic signals and induce apoptosis in leukemia cells.
Standard AML therapies, particularly for younger and fitter patients, have for decades relied on intensive induction chemotherapy, most commonly the "7+3" regimen, which combines a continuous infusion of cytarabine for seven days with an anthracycline, such as daunorubicin or idarubicin, for three days.[1][2][3] While effective in inducing remission in a significant portion of patients, this regimen is associated with substantial toxicity, including severe myelosuppression and a high risk of infections.[4][5] For older or less fit patients, less intensive options like low-dose cytarabine (LDAC) or hypomethylating agents (HMAs) such as decitabine and azacitidine, often in combination with the BCL-2 inhibitor venetoclax, are employed.
Comparative Efficacy
Direct head-to-head clinical trial data comparing this compound-based regimens with the "7+3" standard in the same patient population is not yet available. However, data from the ongoing Phase 2 clinical trial of this compound (NCT02781883) in combination with other agents can be compared against historical and reported outcomes for standard therapies.
Table 1: Comparison of Clinical Efficacy in Newly Diagnosed AML
| Treatment Regimen | Patient Population | Complete Remission (CR/CRi) Rate | Citation(s) |
| This compound + Decitabine + Venetoclax | Newly diagnosed AML (unfit for intensive chemo) | 86% | |
| Decitabine + Venetoclax | Newly diagnosed AML (unfit for intensive chemo) | 62-71% | |
| "7+3" Regimen (Cytarabine + Daunorubicin/Idarubicin) | Newly diagnosed AML (fit for intensive chemo) | 60-80% (in patients <60 years) | |
| This compound + Low-Dose Cytarabine (LDAC) | Elderly patients with AML | 47% (Overall Response Rate) | |
| Low-Dose Cytarabine (LDAC) alone | Elderly patients with AML | ~10% |
Table 2: Comparison of Clinical Efficacy in Relapsed/Refractory AML
| Treatment Regimen | Patient Population | Complete Remission (CR/CRi) Rate | Citation(s) |
| This compound + Decitabine + Venetoclax | Relapsed/Refractory AML | 57% | |
| Decitabine + Venetoclax | Relapsed/Refractory AML | 42-52% |
Safety and Tolerability
A key differentiator for novel therapies is often an improved safety profile over intensive chemotherapy. This compound, particularly in combination with less intensive agents, appears to be well-tolerated.
Table 3: Comparison of Common Adverse Events
| Adverse Event | This compound Combinations (with Decitabine + Venetoclax) | "7+3" Regimen | Citation(s) |
| Myelosuppression | Neutropenia (49%), Anemia (60%) | Severe and prolonged neutropenia, thrombocytopenia, and anemia are hallmarks of this regimen. | |
| Infections | Febrile Neutropenia (26%), Sepsis (5%) | High risk of severe infections and bacteremia due to profound neutropenia. | |
| Gastrointestinal | Nausea, vomiting, diarrhea, constipation can occur. | Nausea, vomiting, mucositis (mouth and throat ulcers) are common. | |
| Other | Fatigue (72%) | Hair loss is a common side effect. Can affect liver and kidney function. |
Mechanism of Action: A Visual Comparison
The distinct mechanisms of action of this compound and standard chemotherapy are a crucial aspect of their comparison. This compound offers a targeted approach, while conventional chemotherapy has a broader, non-specific cytotoxic effect.
Caption: this compound inhibits Grb2 synthesis, disrupting oncogenic signaling.
Caption: "7+3" chemotherapy induces widespread DNA damage, leading to cell death.
Experimental Protocols
This compound Phase 2 Clinical Trial (NCT02781883) - Combination Therapy
-
Objective: To evaluate the safety and efficacy of this compound in combination with other agents in patients with AML.
-
Study Design: Open-label, multi-center, Phase 2 trial with multiple cohorts.
-
Key Cohorts:
-
Cohort 1 (Newly Diagnosed AML): this compound in combination with decitabine and venetoclax.
-
Cohort 2 (Relapsed/Refractory AML): this compound in combination with decitabine and venetoclax.
-
Cohort 3 (Venetoclax Resistant/Intolerant AML): this compound in combination with decitabine.
-
Earlier Stage (Stage 1): this compound in combination with low-dose cytarabine (LDAC) in elderly, untreated AML patients.
-
-
Dosing (Triple Combination):
-
This compound: Administered as an intravenous infusion twice weekly.
-
Decitabine: 20 mg/m² intravenously on days 1-5 of each 28-day cycle.
-
Venetoclax: Oral daily dose with a ramp-up schedule (e.g., 100 mg day 1, 200 mg day 2, 400 mg daily thereafter for 21 days of a 28-day cycle).
-
-
Primary Endpoint: Rate of complete remission (CR) and complete remission with incomplete hematologic recovery (CRi).
Standard "7+3" Induction Chemotherapy Protocol
-
Objective: To induce complete remission in newly diagnosed AML patients fit for intensive chemotherapy.
-
Study Design: Standard-of-care regimen.
-
Dosing:
-
Cytarabine: 100-200 mg/m² per day as a continuous intravenous infusion for 7 days.
-
Daunorubicin: 60-90 mg/m² per day as an intravenous bolus for 3 days.
-
Idarubicin (alternative to Daunorubicin): 12 mg/m² per day as an intravenous bolus for 3 days.
-
-
Supportive Care: Prophylactic antibiotics and transfusions are critical due to profound myelosuppression.
Conclusion
This compound, with its targeted mechanism of action against the Grb2 adaptor protein, represents a promising therapeutic strategy in AML. The available clinical data, particularly in combination with decitabine and venetoclax, demonstrate high response rates in both newly diagnosed and relapsed/refractory AML patients, often exceeding historical controls for the combination partners alone. Furthermore, the safety profile of this compound combinations appears favorable when compared to the significant toxicities associated with the standard "7+3" intensive chemotherapy regimen.
While awaiting data from randomized, controlled trials directly comparing this compound-based therapies with the current standards of care, the existing evidence suggests that this compound has the potential to become a valuable component of the AML treatment landscape. Its targeted nature may allow for effective combinations with other agents, potentially leading to improved efficacy and reduced toxicity, thereby addressing a significant unmet need for many AML patients, especially those who are older or have comorbidities that preclude them from receiving intensive chemotherapy. Further investigation into biomarkers to identify patients most likely to respond to this compound will also be crucial for its successful integration into clinical practice.
References
- 1. 7+3 (chemotherapy) - Wikipedia [en.wikipedia.org]
- 2. Typical Treatment of Acute Myeloid Leukemia (Except APL) | American Cancer Society [cancer.org]
- 3. The “7+3” regimen in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Prediction of Adverse Events during Intensive Induction Chemotherapy for Acute Myeloid Leukemia or High-Grade Myelodysplastic Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
Prexigebersen, Decitabine, and Venetoclax Triplet Therapy for Acute Myeloid Leukemia: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of the novel triplet therapy—prexigebersen, decitabine, and venetoclax—with alternative treatments for acute myeloid leukemia (AML). The information is supported by available clinical trial data and detailed experimental methodologies.
Introduction
Acute myeloid leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Treatment for AML, particularly in older patients or those with relapsed/refractory disease, remains a significant challenge. The combination of a hypomethylating agent like decitabine and the BCL-2 inhibitor venetoclax has improved outcomes. The addition of this compound, an antisense oligonucleotide targeting the growth factor receptor-bound protein 2 (Grb2), to this doublet represents a promising new therapeutic strategy.[1][2] this compound is designed to inhibit the production of the Grb2 protein, which is a key adaptor protein in signaling pathways that promote cancer cell survival and proliferation.[1][2]
Efficacy Data
Interim data from the Phase 2 clinical trial (NCT02781883) of the this compound, decitabine, and venetoclax triplet have shown promising results in both newly diagnosed and relapsed/refractory AML patients.[3] The triplet combination has demonstrated a higher rate of complete remission (CR) and complete remission with incomplete hematologic recovery (CRi) compared to historical data for decitabine and venetoclax alone.
Table 1: Efficacy in Newly Diagnosed AML
| Treatment Regimen | Patient Population | Evaluable Patients (n) | CR/CRi Rate | Historical Comparator CR/CRi Rate (Decitabine + Venetoclax) |
| This compound + Decitabine + Venetoclax | Newly Diagnosed AML (unfit for intensive chemotherapy) | 20 | 75% | 62% |
CR/CRi: Complete Remission / Complete Remission with incomplete hematologic recovery
Table 2: Efficacy in Relapsed/Refractory AML
| Treatment Regimen | Patient Population | Evaluable Patients (n) | CR/CRi Rate | Historical Comparator CR/CRi Rate (Decitabine + Venetoclax) |
| This compound + Decitabine + Venetoclax | Relapsed/Refractory AML | 23 | 55% | 21% |
CR/CRi: Complete Remission / Complete Remission with incomplete hematologic recovery
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the this compound triplet therapy.
Clinical Trial Design (NCT02781883)
The efficacy of the triplet combination is being evaluated in a multicenter, open-label, Phase 2 clinical trial. The study includes multiple cohorts:
-
Cohort 1: Newly diagnosed AML patients who are ineligible for or have declined intensive chemotherapy, treated with the this compound, decitabine, and venetoclax triplet.
-
Cohort 2: Relapsed or refractory AML patients treated with the triplet combination.
-
Cohort 3: Relapsed or refractory AML patients who are resistant or intolerant to venetoclax, treated with this compound and decitabine.
The primary objective is to assess the efficacy of the triplet therapy as measured by CR, CRi, and CR with partial hematologic recovery (CRh), and to compare these rates to historical outcomes with standard therapies. Secondary objectives include evaluating safety, pharmacokinetics, and minimal residual disease (MRD).
Assessment of Clinical Response
The determination of complete remission (CR) and complete remission with incomplete hematologic recovery (CRi) is based on the 2017 European LeukemiaNet (ELN) criteria. This involves bone marrow aspirates and biopsies to assess blast percentage and peripheral blood counts to evaluate hematologic recovery.
Minimal Residual Disease (MRD) Assessment
MRD is a significant prognostic factor in AML and is assessed to determine the depth of remission. While the specific methodology for the NCT02781883 trial is not detailed in the available public documents, standard methods for MRD assessment in AML clinical trials include:
-
Multiparameter Flow Cytometry (MFC): This technique identifies leukemia-associated immunophenotypes (LAIPs) on cancer cells. A common threshold for MRD positivity by MFC is the detection of ≥0.1% cells with the target immunophenotype among the total CD45-expressing cells in the bone marrow.
-
Quantitative Polymerase Chain Reaction (qPCR): This method is used to detect and quantify specific genetic mutations or fusion genes characteristic of the patient's leukemia, such as NPM1 mutations.
Pharmacokinetic Analysis
Pharmacokinetic studies for antisense oligonucleotide therapeutics like this compound are crucial to understand their absorption, distribution, metabolism, and excretion (ADME). These analyses are typically performed on plasma or serum samples. Common methodologies include:
-
Ligand Binding Assays (LBAs): Hybridization-based LBAs are often used to quantify the concentration of the oligonucleotide.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This highly sensitive and specific method can quantify the parent oligonucleotide and its metabolites.
Signaling Pathways and Experimental Workflow
Signaling Pathway of Grb2 Inhibition
This compound targets the Grb2 protein, a critical adaptor molecule in multiple oncogenic signaling pathways. By inhibiting Grb2 synthesis, this compound is hypothesized to disrupt downstream signaling that promotes leukemia cell growth and survival.
Caption: Proposed signaling pathway inhibition by this compound in AML.
Experimental Workflow for Efficacy Evaluation
The following diagram outlines the general workflow for evaluating the efficacy of the triplet therapy in the clinical trial.
Caption: Clinical trial workflow for evaluating the triplet therapy.
Conclusion
References
Prexigebersen vs. Chemotherapy in Refractory Acute Myeloid Leukemia: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Acute Myeloid Leukemia (AML) that is refractory to initial treatment or has relapsed presents a significant therapeutic challenge, with prognosis remaining poor.[1][2] Standard of care has traditionally involved intensive salvage chemotherapy regimens, with the goal of achieving a second remission and potentially bridging patients to allogeneic hematopoietic stem cell transplantation (HSCT), the only curative option for many.[1] However, the toxicity of these regimens often limits their use, particularly in older patients or those with comorbidities.[3] This guide provides a comparative analysis of an investigational agent, Prexigebersen (BP1001), and traditional intensive chemotherapy regimens for the treatment of refractory AML.
Overview of Therapeutic Approaches
This compound (BP1001) is a first-in-class antisense oligodeoxynucleotide designed to specifically inhibit the expression of Growth factor receptor-bound protein 2 (Grb2).[4] Grb2 is a critical adaptor protein involved in multiple oncogenic signaling pathways, including the Ras/MAPK pathway, which is frequently dysregulated in AML and contributes to leukemic cell proliferation and survival. By reducing Grb2 expression, this compound aims to disrupt these pro-survival signals in cancer cells. It is currently being evaluated in a Phase 2 clinical trial (NCT02781883) in combination with decitabine and venetoclax for patients with newly diagnosed and relapsed/refractory AML.
Intensive Salvage Chemotherapy for refractory AML typically involves multi-agent regimens designed to eradicate leukemic blasts from the bone marrow. These regimens are often based on high-dose cytarabine (HiDAC) in combination with other cytotoxic agents such as anthracyclines (e.g., daunorubicin, idarubicin), etoposide, or other nucleoside analogs (e.g., fludarabine, cladribine). While potentially curative, these regimens are associated with significant myelosuppression and other toxicities.
Performance Data: A Comparative Analysis
Direct head-to-head clinical trial data comparing this compound to specific intensive chemotherapy regimens is not yet available. The following tables summarize efficacy data from separate clinical trials. It is important to note that patient populations and study designs may differ, impacting direct comparisons.
Table 1: Efficacy of this compound-Based Combination Therapy in Relapsed/Refractory AML
| Treatment Regimen | Clinical Trial | Number of Evaluable Patients | Complete Remission (CR) / CR with Incomplete Hematologic Recovery (CRi) Rate | Objective Response Rate (ORR) |
| This compound + Decitabine + Venetoclax | NCT02781883 (Phase 2, Interim Analysis) | 14 | 57% | 93% (CR/CRi + PR + SD) |
PR: Partial Remission, SD: Stable Disease. Data from an interim analysis of Stage 2 of the trial.
Table 2: Efficacy of Selected Intensive Salvage Chemotherapy Regimens in Relapsed/Refractory AML
| Treatment Regimen | Reported CR/CRi Rates (from various studies) |
| MEC (Mitoxantrone, Etoposide, Cytarabine) | ~40% - 66% |
| HiDAC (High-Dose Cytarabine) | 32% - 47% |
| CLAG (Cladribine, Cytarabine, G-CSF) | ~53% |
| GCLAC (Clofarabine, Cytarabine, G-CSF) | ~64% |
| FLAG-IDA (Fludarabine, Cytarabine, Idarubicin, G-CSF) | Not specified in provided search results |
Note: These rates are compiled from various studies and are not from a single comparative trial. The patient populations and prior treatments may vary significantly across these studies.
Experimental Protocols
This compound in Combination with Decitabine and Venetoclax (NCT02781883, Stage 2)
This is a multi-center, open-label, two-stage Phase 2 study.
-
Patient Population: The trial includes cohorts for newly diagnosed AML and relapsed/refractory AML. Patients in the relapsed/refractory cohort have failed prior therapies.
-
Treatment Protocol:
-
This compound is administered as an intravenous infusion.
-
Decitabine is administered intravenously.
-
Venetoclax is administered orally.
-
The specific dosing schedule for the triple combination in the refractory AML cohort involves cycles of treatment.
-
Standard Intensive Salvage Chemotherapy Regimens (General Protocols)
The administration of intensive chemotherapy varies by regimen and institutional protocols. Below are general outlines for some common regimens:
-
MEC (Mitoxantrone, Etoposide, Cytarabine):
-
Mitoxantrone: Intravenous infusion over 15-30 minutes for 4 days.
-
Etoposide: Intravenous infusion over 1-2 hours for 3 days.
-
Cytarabine: Intravenous infusion (continuous or high-dose) for 4 days.
-
-
CLAG (Cladribine, Cytarabine, G-CSF):
-
Cladribine: Continuous intravenous infusion for 5 days.
-
Cytarabine: Intravenous infusion for 5 days.
-
G-CSF (Filgrastim): Subcutaneous injection.
-
-
HiDAC (High-Dose Cytarabine):
-
Cytarabine: High-dose intravenous infusion given over several hours, typically every 12 hours for a set number of days.
-
Mechanism of Action and Signaling Pathways
This compound: Targeting the Grb2 Signaling Hub
This compound is a liposome-incorporated antisense oligodeoxynucleotide that specifically targets the mRNA of Grb2. This leads to the degradation of Grb2 mRNA and a subsequent reduction in the synthesis of the Grb2 protein. Grb2 acts as a pivotal adaptor protein, linking activated receptor tyrosine kinases (RTKs) to downstream signaling cascades, most notably the Ras/MAPK pathway. In many AML cells, this pathway is constitutively active, driving cell proliferation and inhibiting apoptosis. By downregulating Grb2, this compound aims to disrupt this oncogenic signaling.
References
- 1. A retrospective comparison of salvage intensive chemotherapy versus venetoclax-combined regimen in patients with relapsed/refractory acute myeloid leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The signal transduction through Grb2/Ash in hematopoietic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. Salvage Therapy for Relapsed or Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Antisense Delivery Platforms: A Guide for Researchers
For researchers, scientists, and drug development professionals, the effective delivery of antisense oligonucleotides (ASOs) to target tissues remains a critical hurdle in the development of novel therapeutics. This guide provides an objective comparison of leading ASO delivery platforms, supported by experimental data, to aid in the selection of the most appropriate strategy for your research and development needs.
This analysis focuses on four major classes of ASO delivery systems: viral vectors, lipid-based nanoparticles, polymer-based nanoparticles, and conjugate-based delivery. Each platform possesses a unique set of characteristics influencing its efficacy, biodistribution, and safety profile.
Quantitative Performance Comparison
The following tables summarize key quantitative data from preclinical studies to facilitate a direct comparison of the performance of different ASO delivery platforms. It is important to note that direct cross-study comparisons should be made with caution due to variations in ASO chemistry, target genes, animal models, and analytical methods.
| Delivery Platform | Vector/Formulation | Target Gene | Animal Model | Dose | Efficacy (Target Knockdown) | ED50 | Primary Organ Targeted | Citation |
| Lipid-Based Nanoparticles | Bioreducible LNP (306-O12B-3) | PCSK9 | Mouse | 0.025 - 0.5 mg/kg | Dose-dependent | ~0.034 mg/kg | Liver | [1][2][3] |
| LNP (GenVoy) | Tau | Mouse | 25 µg (ICV) | No significant knockdown in bulk brain tissue | Not Determined | Brain (limited distribution) | [4][5] | |
| Polymer-Based Nanoparticles | PEI-based lipid nanoparticle | R1 mRNA | (In vitro) | Not Applicable | ~65% in HeLa & A549 cells | Not Applicable | Not Applicable | |
| Protamine/Oligonucleotide | c-myc | (In vitro) | Not Applicable | ~35% protein reduction | Not Applicable | Not Applicable | ||
| Conjugate-Based Delivery | GalNAc-ASO | MyD88 | Mouse | 0.3 - 10 mg/kg | Dose-dependent | ~2.5 mg/kg | Liver | |
| Unconjugated ASO | MyD88 | Mouse | 3 - 24 mg/kg | Dose-dependent | ~15 mg/kg | Liver | ||
| Viral Vectors | AAV8 | Luciferase | Mouse | 1 x 10¹² vg/kg | Sustained expression | Not Applicable | Liver | |
| AAV9 | GFP/TDP-43 | Rat | 3 x 10¹³ - 1 x 10¹⁴ vg/kg | Widespread CNS transduction | Not Applicable | Central Nervous System |
Table 1: Comparative Efficacy of ASO Delivery Platforms. ED50 represents the median effective dose required to achieve 50% of the maximum effect. ICV denotes intracerebroventricular administration. vg/kg stands for vector genomes per kilogram.
| Delivery Platform | Vector/Formulation | Key Toxicity Findings | Animal Model | Citation |
| Lipid-Based Nanoparticles | Bioreducible LNP (306-O12B-3) | No observed liver or kidney toxicity up to 5 mg/kg. | Mouse | |
| LNP (GenVoy) | Acute toxicity observed (hunched posture, tremors) at 25 µg (ICV). | Mouse | ||
| Polymer-Based Nanoparticles | PEI-based nanoparticles | Generally higher cytotoxicity compared to some other platforms, which can be dose-dependent. | (In vitro/In vivo) | |
| Protamine-based nanoparticles | Low cytotoxicity observed in vitro. | (In vitro) | ||
| Conjugate-Based Delivery | GalNAc-ASO | Reduced nephrotoxicity compared to unconjugated ASOs. | Rat | |
| Viral Vectors | AAV | Potential for hepatotoxicity and neurotoxicity, particularly at high doses. Immunogenicity can be a concern. | Mouse, Rat, NHP, Human |
Table 2: Comparative Toxicity Profiles of ASO Delivery Platforms. This table highlights key toxicity observations. A comprehensive toxicity assessment should be conducted for any specific formulation.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are summaries of key experimental protocols cited in this guide.
In Vivo Efficacy Assessment of Lipid Nanoparticle (LNP)-Delivered ASO
This protocol outlines the steps to evaluate the in vivo efficacy of an LNP-formulated ASO targeting a liver-specific mRNA, such as PCSK9, in a mouse model.
1. Animal Model:
-
Female BALB/c mice (6-8 weeks old) are typically used.
2. Formulation and Administration:
-
The ASO is encapsulated within bioreducible lipid nanoparticles (e.g., 306-O12B-3).
-
The LNP-ASO formulation is administered via a single tail vein injection.
-
A range of doses (e.g., 0.025, 0.05, 0.1, 0.5 mg/kg) is used to determine a dose-response curve. A saline-injected group serves as a control.
3. Sample Collection:
-
Mice are euthanized 72 hours post-injection.
-
Liver tissue is harvested for mRNA analysis.
-
Blood is collected for serum protein and cholesterol measurements.
4. Quantification of Target Knockdown:
-
mRNA Analysis: Total RNA is extracted from the liver tissue. The target mRNA levels (e.g., PCSK9) are quantified using quantitative reverse transcription PCR (qRT-PCR). Gene expression is normalized to a housekeeping gene (e.g., GAPDH).
-
Protein Analysis: Serum levels of the target protein (e.g., PCSK9) are measured using an enzyme-linked immunosorbent assay (ELISA).
5. Data Analysis:
-
The percentage of mRNA knockdown is calculated relative to the saline-treated control group.
-
The ED50 is determined by fitting the dose-response data to a sigmoidal curve.
In Vivo Efficacy Assessment of GalNAc-Conjugated ASO
This protocol describes the evaluation of a GalNAc-conjugated ASO targeting a gene expressed in the liver, such as MyD88, in a mouse model.
1. Animal Model:
-
Human APOC3 transgenic mice are an example of a relevant model for liver-targeted therapies.
2. Formulation and Administration:
-
The GalNAc-ASO is prepared in a sterile saline or phosphate-buffered saline (PBS) solution.
-
The conjugate is administered via subcutaneous injection.
-
A dose-response study is conducted with a range of doses (e.g., 0.3, 1, 3, 10 mg/kg). An unconjugated ASO and a saline control are used for comparison.
3. Sample Collection:
-
Mice are sacrificed at a predetermined time point (e.g., 72 hours or 14 days) after administration.
-
Liver tissue is collected for mRNA analysis.
4. Quantification of Target Knockdown:
-
Total RNA is isolated from the liver.
-
The level of the target mRNA (e.g., MyD88) is measured by qRT-PCR and normalized to a stable housekeeping gene.
5. Data Analysis:
-
The percent reduction in target mRNA is calculated by comparing the treated groups to the saline control group.
-
The ED50 is calculated from the dose-response curve.
In Vivo Delivery and Efficacy Assessment of AAV-Delivered ASO
This protocol outlines the general procedure for delivering an ASO via an adeno-associated virus (AAV) vector to the central nervous system (CNS) in a rat model.
1. Vector Preparation and Animal Model:
-
A recombinant AAV vector expressing the ASO (e.g., AAV9 serotype for CNS delivery) is produced and titered (vector genomes/mL).
-
Adult rats (e.g., Sprague-Dawley) are used as the animal model.
2. Administration:
-
The AAV-ASO vector is administered via a single intravenous (tail vein) injection.
-
The dose is calculated based on vector genomes per kilogram of body weight (e.g., 3 x 10¹³ to 1 x 10¹⁴ vg/kg).
3. Post-Injection Monitoring and Sample Collection:
-
Animals are monitored for a specified period (e.g., several weeks) to allow for vector expression and therapeutic effect.
-
At the end of the study, animals are euthanized, and CNS tissues (brain, spinal cord) are harvested.
4. Efficacy Assessment:
-
Transduction Efficiency: The extent of vector transduction can be assessed by immunohistochemistry for a reporter gene (if included in the vector, e.g., GFP) or by quantifying vector genome copy numbers in the tissue DNA using qPCR.
-
Target Knockdown: RNA is extracted from the target CNS regions, and the level of the target mRNA is quantified by qRT-PCR to determine the percentage of knockdown. Protein levels can be assessed by Western blotting or ELISA.
5. Data Analysis:
-
The level of target mRNA or protein reduction is compared between the AAV-ASO treated group and a control group (e.g., receiving a saline injection or an AAV vector expressing a non-targeting sequence).
Assessment of Hepatotoxicity of ASO Delivery Platforms
This protocol provides a general framework for evaluating the potential liver toxicity of ASO delivery systems in a mouse model.
1. Animal Model and Dosing:
-
CD-1 or similar mouse strains are used.
-
The ASO formulation is administered, often at multiple dose levels, including a high dose to assess potential toxicity. A vehicle control group is essential.
-
Administration can be a single dose or repeated doses over a specific period (e.g., 15 days).
2. Monitoring and Sample Collection:
-
Animals are monitored daily for clinical signs of toxicity (e.g., weight loss, changes in behavior).
-
Blood samples are collected at various time points to measure plasma levels of liver enzymes, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
-
At the end of the study, animals are euthanized, and the liver is collected and weighed.
3. Analysis:
-
Clinical Chemistry: Plasma ALT and AST levels are measured. Significant elevations in these enzymes are indicative of liver damage.
-
Histopathology: A portion of the liver is fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E). A pathologist examines the slides for signs of liver injury, such as necrosis, inflammation, and steatosis.
-
Gene Expression Analysis: RNA can be extracted from the liver to analyze the expression of genes involved in stress and toxicity pathways.
Visualizing the Landscape of ASO Delivery
The following diagrams illustrate key concepts in antisense technology and the delivery process.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficient Delivery of Antisense Oligonucleotides Using Bioreducible Lipid Nanoparticles In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient Delivery of Antisense Oligonucleotides Using Bioreducible Lipid Nanoparticles In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lipid nanoparticle delivery limits antisense oligonucleotide activity and cellular distribution in the brain after intracerebroventricular injection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipid nanoparticle delivery limits antisense oligonucleotide activity and cellular distribution in the brain after intracerebroventricular injection - PubMed [pubmed.ncbi.nlm.nih.gov]
Prexigebersen in Acute Myeloid Leukemia: A Comparative Analysis Against Other Targeted Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Prexigebersen, a novel antisense oligonucleotide, with other targeted therapies in the context of Acute Myeloid Leukemia (AML). As direct head-to-head clinical trials are not yet available, this comparison is based on data from the ongoing Phase 2 clinical trial of this compound in combination with standard-of-care agents, evaluated against historical and real-world data of those same agents.
Executive Summary
This compound (BP1001), an inhibitor of the Growth factor receptor-bound protein 2 (Grb2), is being investigated in a Phase 2 clinical trial (NCT02781883) in combination with decitabine and venetoclax for the treatment of both newly diagnosed and relapsed/refractory AML.[1] Interim results from this study suggest that the addition of this compound to the decitabine and venetoclax backbone may improve response rates compared to historical outcomes of decitabine and venetoclax alone. This guide will delve into the available clinical data, experimental protocols, and mechanisms of action of this compound and other relevant targeted therapies for AML, including the BCL-2 inhibitor venetoclax, the hypomethylating agent decitabine, and the IDH1/2 inhibitors ivosidenib and enasidenib.
Comparative Efficacy of this compound-Based Combination Therapy
The primary evidence for this compound's efficacy comes from the Phase 2 NCT02781883 trial. This open-label study evaluates the safety and efficacy of this compound in combination with decitabine and venetoclax in patients with AML. The comparison is made against historical data for the combination of decitabine and venetoclax.
Table 1: Efficacy of this compound + Decitabine + Venetoclax in Newly Diagnosed AML
| Outcome Measure | This compound + Decitabine + Venetoclax (NCT02781883, n=20 evaluable) | Historical/Real-World Data: Decitabine + Venetoclax |
| Composite Complete Remission (CRc: CR + CRi + CRh) | 75% | 67% - 89% |
| Complete Remission (CR) | Not explicitly reported in latest interim analysis | 36.7% (VIALE-A trial) |
| CR with incomplete hematologic recovery (CRi) | Included in CRc | Included in CRc |
| CR with partial hematologic recovery (CRh) | Included in CRc | Not always reported |
| Partial Remission (PR) | 10% | Variable |
| Stable Disease (SD) | 10% | Variable |
CR: Complete Remission; CRi: CR with incomplete hematologic recovery; CRh: CR with partial recovery of peripheral blood counts. Data for this compound combination from ASCO 2024 presentation of interim results.[2] Historical data for Decitabine + Venetoclax from various sources including the VIALE-A trial and other studies.[3][4]
Table 2: Efficacy of this compound + Decitabine + Venetoclax in Relapsed/Refractory AML
| Outcome Measure | This compound + Decitabine + Venetoclax (NCT02781883, n=23 evaluable) | Historical/Real-World Data: Decitabine + Venetoclax |
| Composite Complete Remission (CRc: CR + CRi + CRh) | 55% | 45.5% - 55% |
| Complete Remission (CR) | Included in CRc | 30% - 40.9% |
| CR with incomplete hematologic recovery (CRi) | Included in CRc | 21% |
| CR with partial hematologic recovery (CRh) | Included in CRc | Not always reported |
| Partial Remission (PR) | 4% | Variable |
| Stable Disease (SD) | 35% | Variable |
CR: Complete Remission; CRi: CR with incomplete hematologic recovery; CRh: CR with partial recovery of peripheral blood counts. Data for this compound combination from ASCO 2024 presentation of interim results. Historical data for Decitabine + Venetoclax from real-world studies.
Mechanisms of Action of Targeted Therapies in AML
Understanding the distinct mechanisms of action of these targeted therapies is crucial for researchers and drug developers.
This compound: Targeting the Grb2 Adaptor Protein
This compound is a liposome-incorporated antisense oligodeoxynucleotide that specifically targets the mRNA of Growth factor receptor-bound protein 2 (Grb2). Grb2 is a critical adaptor protein in multiple signal transduction pathways that are often hyperactivated in AML. By inhibiting Grb2 expression, this compound aims to disrupt downstream signaling cascades, including the Ras/MAPK and PI3K/Akt pathways, which are essential for leukemic cell proliferation and survival.
Venetoclax: A BCL-2 Inhibitor
Venetoclax is a selective small-molecule inhibitor of B-cell lymphoma 2 (BCL-2), an anti-apoptotic protein. In many hematologic malignancies, including AML, the overexpression of BCL-2 allows cancer cells to evade apoptosis (programmed cell death). Venetoclax binds to BCL-2, displacing pro-apoptotic proteins, which in turn activate the intrinsic apoptotic pathway, leading to the death of leukemic cells.
Decitabine: A Hypomethylating Agent
Decitabine is a nucleoside metabolic inhibitor that, after incorporation into DNA, inhibits DNA methyltransferase (DNMT). This leads to hypomethylation of DNA and subsequent re-expression of silenced tumor suppressor genes, inducing cell differentiation and apoptosis.
References
- 1. Clinical Trial of BP1001 in Combination With With Venetoclax Plus Decitabine in AML [clin.larvol.com]
- 2. biopathholdings.com [biopathholdings.com]
- 3. Resistance Prediction in AML: Analysis of 4,601 Patients from MRC/NCRI, HOVON/SAKK, SWOG, and MD Anderson Cancer Center - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VENCLEXTA® | AML Dosing Schedule, TLS Risk, & Drug Interactions [venclextahcp.com]
Prexigebersen Clinical Trial Data: A Comparative Analysis Against Historical Benchmarks
Disclaimer: No direct placebo-controlled clinical trials of Prexigebersen have been identified in the public domain. The following analysis presents data from a Phase 2 clinical trial (NCT02781883) where this compound was evaluated in combination with other established anti-leukemia agents. The efficacy of this combination is compared to historical clinical trial data for the backbone therapies alone. This guide is intended for researchers, scientists, and drug development professionals to provide an objective overview of the available data.
Executive Summary
This compound (BP1001) is an investigational antisense oligodeoxynucleotide designed to inhibit the expression of Growth Factor Receptor-Bound Protein 2 (Grb2).[1][2][3] The Grb2 protein is a critical adapter molecule in signaling pathways that promote cell growth and proliferation, and its overexpression is implicated in various cancers, including Acute Myeloid Leukemia (AML).[4] Clinical investigation of this compound has focused on its potential to enhance the efficacy of standard-of-care therapies in AML.
This guide summarizes the available clinical trial data for this compound in combination with decitabine and venetoclax for the treatment of newly diagnosed and relapsed/refractory AML. The primary source of this data is the interim analysis of the Phase 2 clinical trial NCT02781883.[5] Efficacy and safety data from the this compound combination therapy are presented alongside historical data for decitabine and venetoclax in similar patient populations.
Data Presentation
Efficacy in Newly Diagnosed Acute Myeloid Leukemia (AML)
The following table summarizes the complete remission rates observed in newly diagnosed AML patients treated with the this compound, decitabine, and venetoclax combination, compared to historical data for decitabine and venetoclax alone.
| Treatment Group | Study | Number of Evaluable Patients | Complete Remission (CR/CRi/CRh) Rate |
| This compound + Decitabine + Venetoclax | NCT02781883 (Interim Analysis) | 20 | 75% |
| Historical Control: Decitabine + Venetoclax | VIALE-A (as cited in NCT02781883) | Not specified in snippets | ~62-67% |
| Historical Control: Decitabine + Venetoclax (Real-world) | Single-center study | 24 | 75% (CRc) |
CR/CRi/CRh: Complete Remission / Complete Remission with incomplete hematologic recovery / Complete Remission with partial hematologic recovery. CRc: Composite Complete Remission.
Efficacy in Relapsed/Refractory Acute Myeloid Leukemia (AML)
The following table presents the complete remission rates in relapsed/refractory AML patients for the this compound combination therapy against historical data for intensive chemotherapy and other venetoclax-based regimens.
| Treatment Group | Study | Number of Evaluable Patients | Complete Remission (CR/CRi/CRh) Rate |
| This compound + Decitabine + Venetoclax | NCT02781883 (Interim Analysis) | 23 | 55% |
| Historical Control: Intensive Chemotherapy | Various | Not specified in snippets | 10-40% (failure to attain CR with intensive chemo) |
| Historical Control: Venetoclax + Hypomethylating Agents (Real-world) | Single-center study | 86 | 24% (CR/CRi) |
Safety Summary
Adverse events reported in the this compound combination therapy arm of the NCT02781883 trial were generally consistent with the known side effects of decitabine and venetoclax and/or the underlying disease of AML. The most frequently reported adverse events included fatigue, anemia, and neutropenia. Serious adverse events included febrile neutropenia and sepsis.
Experimental Protocols
NCT02781883: A Phase 2 Study of this compound in Combination with Decitabine and Venetoclax in AML
Study Design: This is a multi-center, open-label, Phase 2 clinical trial with three patient cohorts.
Patient Population: The trial enrolls adult patients (≥18 years) with a histologically documented diagnosis of AML who are considered unsuitable for or have refused intensive chemotherapy.
Treatment Cohorts:
-
Cohort 1: Newly diagnosed AML patients treated with this compound in combination with decitabine and venetoclax.
-
Cohort 2: Relapsed/refractory AML patients treated with this compound in combination with decitabine and venetoclax.
-
Cohort 3: Relapsed/refractory AML patients who are venetoclax-resistant or intolerant, treated with this compound and decitabine.
Dosing Regimen (Cohorts 1 & 2):
-
This compound: 60 mg/m² administered intravenously twice weekly.
-
Decitabine: 20 mg/m² administered intravenously on days 1 to 5 of each 28-day cycle.
-
Venetoclax: Oral administration with a dose ramp-up (100 mg on day 1, 200 mg on day 2, and 400 mg from day 3) for 14 or 21 days of each cycle.
Primary Objective: The primary objective is to assess whether the combination of this compound with decitabine and venetoclax provides a higher complete remission rate compared to historical data for decitabine and venetoclax alone in newly diagnosed AML, and compared to intensive chemotherapy in relapsed/refractory AML.
Key Inclusion Criteria:
-
Adults ≥18 years of age.
-
Histologically confirmed AML.
-
Ineligible for or unwilling to receive intensive induction therapy.
Key Exclusion Criteria:
-
Active non-hematologic malignancy requiring recent immuno- or chemotherapy.
-
Known active leptomeningeal leukemia.
-
Inability to receive live attenuated vaccines.
Mandatory Visualization
This compound Mechanism of Action: Inhibition of Grb2 Signaling Pathway
Caption: this compound inhibits Grb2 protein synthesis, disrupting the MAPK signaling pathway.
Experimental Workflow: NCT02781883 Clinical Trial
Caption: Workflow of the NCT02781883 clinical trial from patient screening to data analysis.
References
- 1. ASCO 2024: How Effective is this compound for AML? - HealthTree for Acute Myeloid Leukemia [healthtree.org]
- 2. Facebook [cancer.gov]
- 3. A phase II study of BP1001 (liposomal Grb2 antisense oligonucleotide) in patients with hematologic malignancies. - ASCO [asco.org]
- 4. Liposomal Grb2 antisense oligodeoxynucleotide (BP1001) in patients with refractory or relapsed haematological malignancies: a single-centre, open-label, dose-escalation, phase 1/1b trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov:443]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Prexigebersen
FOR RESEARCH AND DEVELOPMENT USE ONLY. NOT FOR HUMAN USE.
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling Prexigebersen (also known as BP1001). As a liposome-incorporated antisense oligodeoxynucleotide, specific precautions are necessary to ensure laboratory safety and maintain the integrity of the compound.
Personal Protective Equipment (PPE) and Handling
While a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, the following guidelines are based on its chemical nature as a liposomal formulation of a nucleic acid-based drug. Standard laboratory best practices should always be followed.
| PPE Category | Required Equipment | Rationale |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from potential splashes of the reconstituted solution. |
| Hand Protection | Nitrile gloves | Prevents dermal exposure and contamination of the product. |
| Body Protection | Standard laboratory coat | Protects skin and clothing from accidental spills. |
General Handling Precautions:
-
Handle this compound in a designated and clean laboratory area.
-
Avoid inhalation of any aerosols that may be generated during handling.
-
After handling, wash hands thoroughly with soap and water.
-
In case of accidental skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
Operational and Disposal Plan
A clear plan for the lifecycle of this compound in the laboratory, from receipt to disposal, is critical for safety and regulatory compliance.
Storage and Stability:
-
Upon receipt, inspect the container for any damage.
-
Store the lyophilized product and reconstituted solution under refrigerated conditions (2°C to 8°C).
-
Do not freeze, as this can disrupt the integrity of the liposomes.
Disposal:
-
All materials that have come into contact with this compound, including vials, syringes, pipette tips, and gloves, should be treated as chemical waste.
-
Dispose of all waste in clearly labeled, sealed containers.
-
Follow all institutional, local, and national regulations for the disposal of chemical and pharmaceutical waste.
This compound's Mechanism of Action: Targeting the Grb2 Signaling Pathway
This compound is designed to inhibit the production of the Growth factor receptor-bound protein 2 (Grb2).[1] Grb2 is a critical adaptor protein that links activated receptor tyrosine kinases (RTKs) to downstream signaling pathways, such as the Ras/Raf/MEK/ERK pathway, which are essential for cell proliferation and survival.[2] By reducing the expression of Grb2, this compound aims to disrupt these oncogenic signaling cascades.
Caption: this compound inhibits the synthesis of the Grb2 protein, thereby blocking downstream signaling for cell proliferation and survival.
Experimental Protocol: In Vitro Cell Viability Assay
This protocol provides a step-by-step guide for assessing the cytotoxic effects of this compound on a relevant cancer cell line (e.g., acute myeloid leukemia cells) in a laboratory setting.
1. Reconstitution of this compound:
Based on a phase 1/1b clinical trial protocol, the lyophilized this compound (Grb2 antisense oligodeoxynucleotide incorporated into DOPC lipid) should be reconstituted on the day of use.[3]
-
Reconstitution Buffer: 0.9% Normal Saline.[3]
-
Final Concentration: Reconstitute the lyophilized powder with sterile 0.9% normal saline to achieve a final concentration of 2.5 mg/mL.[3]
-
Handling: Gently swirl the vial to ensure complete dissolution. Avoid vigorous shaking to prevent disruption of the liposomes. The reconstituted solution should be a uniform suspension.
2. Cell Culture and Seeding:
-
Culture the selected cancer cell line in its recommended growth medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.
-
Harvest cells during the logarithmic growth phase.
-
Perform a cell count and viability assessment (e.g., using trypan blue exclusion).
-
Seed the cells into 96-well microplates at a predetermined optimal density (e.g., 5,000-10,000 cells per well) in a volume of 100 µL of culture medium.
-
Incubate the plates for 24 hours to allow for cell attachment and recovery.
3. Treatment with this compound:
-
Prepare serial dilutions of the reconstituted this compound solution in the appropriate cell culture medium to achieve the desired final concentrations for the dose-response experiment.
-
Include appropriate controls:
-
Vehicle Control: Cells treated with the same volume of 0.9% normal saline diluted in culture medium.
-
Untreated Control: Cells in culture medium only.
-
(Optional) Scrambled Oligonucleotide Control: A liposomal formulation of an oligonucleotide with a non-targeting sequence.
-
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
Incubate the plates for a predetermined duration (e.g., 48, 72, or 96 hours).
4. Assessment of Cell Viability:
-
Following the incubation period, assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescent-based assay (e.g., CellTiter-Glo®).
-
Follow the manufacturer's instructions for the chosen assay.
-
Measure the absorbance or luminescence using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Perform statistical analysis to determine the significance of the observed results.
This detailed protocol provides a robust framework for conducting in vitro experiments with this compound, ensuring both safety and the generation of reliable data.
References
- 1. ASCO 2024: How Effective is this compound for AML? - HealthTree for Acute Myeloid Leukemia [healthtree.org]
- 2. biopathholdings.com [biopathholdings.com]
- 3. Liposomal Grb2 antisense oligodeoxynucleotide (BP1001) in patients with refractory or relapsed haematological malignancies: a single-centre, open-label, dose-escalation, phase 1/1b trial - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
